molecular formula C19H16N4O B11135091 N-(1H-1,3-benzimidazol-2-ylmethyl)-2-(1H-pyrrol-1-yl)benzamide

N-(1H-1,3-benzimidazol-2-ylmethyl)-2-(1H-pyrrol-1-yl)benzamide

Cat. No.: B11135091
M. Wt: 316.4 g/mol
InChI Key: LXJRBWXTUWQION-UHFFFAOYSA-N
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Description

N-(1H-1,3-benzimidazol-2-ylmethyl)-2-(1H-pyrrol-1-yl)benzamide is a complex organic compound that features both benzimidazole and pyrrole moieties. This compound is of interest due to its potential applications in various fields such as medicinal chemistry, materials science, and organic synthesis. The presence of both benzimidazole and pyrrole rings in its structure suggests it may exhibit unique chemical and biological properties.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(1H-1,3-benzimidazol-2-ylmethyl)-2-(1H-pyrrol-1-yl)benzamide typically involves multi-step organic reactions. One common method includes:

    Formation of Benzimidazole Intermediate: The synthesis begins with the formation of the benzimidazole ring. This can be achieved by condensing o-phenylenediamine with formic acid or its derivatives under acidic conditions.

    Alkylation: The benzimidazole intermediate is then alkylated using a suitable alkyl halide to introduce the benzimidazol-2-ylmethyl group.

    Formation of Pyrrole Intermediate: Separately, the pyrrole ring is synthesized, often starting from a 1,4-dicarbonyl compound and ammonia or an amine.

    Coupling Reaction: The final step involves coupling the benzimidazole and pyrrole intermediates. This can be done using a coupling agent like EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) in the presence of a base to form the desired benzamide linkage.

Industrial Production Methods

Industrial production of this compound would likely follow similar synthetic routes but on a larger scale, with optimizations for yield, purity, and cost-effectiveness. This might involve continuous flow reactors, automated synthesis, and stringent purification processes such as recrystallization or chromatography.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound can undergo oxidation reactions, particularly at the benzimidazole and pyrrole rings, leading to the formation of various oxidized derivatives.

    Reduction: Reduction reactions can target the benzamide group, potentially converting it to an amine.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are often used.

    Substitution: Halogenation can be achieved using reagents like bromine (Br₂) or chlorine (Cl₂), while nucleophilic substitutions might use reagents like sodium methoxide (NaOMe).

Major Products

The major products of these reactions depend on the specific conditions and reagents used. For example, oxidation might yield benzimidazole N-oxides, while reduction could produce amines. Substitution reactions can introduce various functional groups, leading to a wide range of derivatives.

Scientific Research Applications

Chemistry

In chemistry, N-(1H-1,3-benzimidazol-2-ylmethyl)-2-(1H-pyrrol-1-yl)benzamide is used as a building block for the synthesis of more complex molecules. Its unique structure allows for the exploration of new reaction mechanisms and the development of novel synthetic methodologies.

Biology

Biologically, this compound is of interest due to its potential as a pharmacophore. The benzimidazole and pyrrole rings are known to interact with various biological targets, making this compound a candidate for drug development, particularly in the areas of antimicrobial and anticancer research.

Medicine

In medicine, derivatives of this compound are being investigated for their therapeutic potential. The compound’s ability to interact with enzymes and receptors makes it a promising lead compound for the development of new drugs.

Industry

Industrially, this compound can be used in the development of new materials, such as polymers and dyes, due to its stable aromatic structure and potential for functionalization.

Mechanism of Action

The mechanism of action of N-(1H-1,3-benzimidazol-2-ylmethyl)-2-(1H-pyrrol-1-yl)benzamide involves its interaction with specific molecular targets. The benzimidazole ring can bind to DNA or proteins, potentially inhibiting their function. The pyrrole ring can interact with enzymes, altering their activity. These interactions can disrupt cellular processes, leading to the compound’s biological effects.

Comparison with Similar Compounds

Similar Compounds

    Benzimidazole Derivatives: Compounds like albendazole and mebendazole, which are used as antiparasitic agents.

    Pyrrole Derivatives: Compounds such as tolmetin and ketorolac, which are used as anti-inflammatory drugs.

Uniqueness

What sets N-(1H-1,3-benzimidazol-2-ylmethyl)-2-(1H-pyrrol-1-yl)benzamide apart is the combination of both benzimidazole and pyrrole rings in a single molecule. This dual functionality can lead to unique interactions with biological targets, potentially offering enhanced therapeutic effects compared to compounds containing only one of these rings.

Properties

Molecular Formula

C19H16N4O

Molecular Weight

316.4 g/mol

IUPAC Name

N-(1H-benzimidazol-2-ylmethyl)-2-pyrrol-1-ylbenzamide

InChI

InChI=1S/C19H16N4O/c24-19(14-7-1-4-10-17(14)23-11-5-6-12-23)20-13-18-21-15-8-2-3-9-16(15)22-18/h1-12H,13H2,(H,20,24)(H,21,22)

InChI Key

LXJRBWXTUWQION-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C(C(=C1)C(=O)NCC2=NC3=CC=CC=C3N2)N4C=CC=C4

Origin of Product

United States

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